molecular formula C30H24ClN5O2S B11681554 N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Cat. No.: B11681554
M. Wt: 554.1 g/mol
InChI Key: LNACIPBMSZQKSF-BIZUNTBRSA-N
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Description

N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound with a unique structure that includes a benzyloxy group, a chlorophenyl group, and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzyloxyphenyl intermediate: This involves the reaction of a benzyloxybenzaldehyde with a suitable hydrazine derivative under acidic or basic conditions to form the hydrazone intermediate.

    Introduction of the triazole ring: The hydrazone intermediate is then reacted with a chlorophenyl-substituted triazole derivative under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.

    Final coupling reaction: The resulting product is then coupled with a sulfanylacetohydrazide derivative under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield benzyloxyphenyl oxides, while reduction may produce benzyloxyphenyl alcohols.

Scientific Research Applications

N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The triazole ring and benzyloxy group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide

Uniqueness

N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is unique due to its combination of a benzyloxy group, a chlorophenyl group, and a triazole ring, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C30H24ClN5O2S

Molecular Weight

554.1 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H24ClN5O2S/c31-25-14-16-26(17-15-25)36-29(24-11-5-2-6-12-24)34-35-30(36)39-21-28(37)33-32-19-23-10-7-13-27(18-23)38-20-22-8-3-1-4-9-22/h1-19H,20-21H2,(H,33,37)/b32-19+

InChI Key

LNACIPBMSZQKSF-BIZUNTBRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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